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Compound of Interest

Compound Name: BOC-acetamide

CAS No.: 42998-54-9

Cat. No.: B8202382

Get Quote

Structural Insights, Synthesis, and Applications in
Drug Development
Executive Summary & Nomenclature Clarification
In the landscape of pharmaceutical intermediates, CAS 42998-54-9 is frequently cataloged by

chemical vendors under the trivial (and structurally misleading) synonym "BOC-acetamide" [1].

However, from a rigorous IUPAC standpoint, this molecule is tert-butyl 3-amino-3-

oxopropanoate (also known as mono-tert-butyl malonamate).

Unlike a simple acetamide with a tert-butyloxycarbonyl (BOC) protecting group on the nitrogen

(which would be tert-butyl acetylcarbamate), CAS 42998-54-9 is a bifunctional malonic acid

derivative. It features a highly reactive active methylene group flanked by a tert-butyl ester and

a primary amide. This unique structural motif makes it an indispensable C2-building block in the

synthesis of peptidomimetics, nitrogenous heterocycles, and complex active pharmaceutical

ingredients (APIs).

Physicochemical Profiling & Computational Data

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b8202382#bc-rfq
https://www.benchchem.com/product/b8202382/docs?utm_src=pdf-body#in-depth-technical-guide-boc-acetamide-cas-42998-54-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8202382?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Understanding the physicochemical boundaries of tert-butyl 3-amino-3-oxopropanoate is

critical for optimizing reaction conditions, particularly regarding solvent selection and partition

coefficients during aqueous workups. The bulky tert-butyl group provides significant steric

shielding, which minimizes unwanted nucleophilic attack at the ester carbonyl [2].

Property Value
Computational /
Experimental Source

IUPAC Name
tert-butyl 3-amino-3-

oxopropanoate
PubChem CID 11829722 [1]

Common Vendor Synonym BOC-acetamide ChemScene CS-0369601 [2]

CAS Registry Number 42998-54-9 EPA DSSTox [1]

Molecular Formula C7H13NO3 PubChem [1]

Molecular Weight 159.18 g/mol PubChem [1]

Topological Polar Surface Area

(TPSA)
69.4 Å² Cactvs 3.4.6.11 [1]

LogP (XLogP3-AA) 0.1 XLogP3 3.0 [1]

Hydrogen Bond Donors 1 PubChem [1]

Hydrogen Bond Acceptors 3 PubChem [1]

Rotatable Bonds 4 PubChem [1]

Mechanistic Role in Organic Synthesis & Drug Design
As a Senior Application Scientist, I emphasize that the true value of CAS 42998-54-9 lies in its

orthogonal reactivity. The molecule presents three distinct sites for functionalization:

The Active Methylene (C2): With a pKa of approximately 13, the methylene protons are

highly acidic. They can be selectively deprotonated to form a nucleophilic enolate, enabling

alpha-alkylation, arylation, or Knoevenagel condensations.

The Primary Amide: Capable of participating in cyclization reactions with 1,3-dicarbonyls or

alpha,beta-unsaturated systems to yield pyrimidines and pyridones—core scaffolds in kinase
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inhibitors.

The tert-Butyl Ester: Acts as a masked carboxylic acid. It is completely stable to basic

conditions (allowing for robust enolate chemistry) but is rapidly cleaved under mild acidic

conditions (e.g., TFA).
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Diagram 1: Divergent synthetic pathways and structural utility of CAS 42998-54-9.

Experimental Workflows & Protocols
The following self-validating protocols are designed to maximize yield while suppressing

competing side reactions (such as N-alkylation).

Protocol 1: Regioselective Alpha-Alkylation
Causality & Expert Insight: The choice of base is the most critical parameter here. While

Sodium Hydride (NaH) is a strong base, it risks deprotonating the primary amide (pKa ~15-17)

if used in excess, leading to N-alkylation. To thermodynamically drive C-alkylation via a "soft"

enolate, Cesium Carbonate (Cs2CO3) in Acetonitrile (MeCN) is the superior choice. The large
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ionic radius of the Cesium cation coordinates poorly with the enolate oxygen, leaving the

carbon center highly nucleophilic.

Step-by-Step Methodology:

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent (10

mmol, 1.59 g) of tert-butyl 3-amino-3-oxopropanoate in 30 mL of anhydrous Acetonitrile.

Base Addition: Add 1.5 equivalents (15 mmol, 4.88 g) of anhydrous Cesium Carbonate

(Cs2CO3). Stir the suspension at room temperature for 30 minutes to ensure complete

enolate formation.

Electrophile Addition: Dropwise, add 1.1 equivalents of the desired alkyl halide (e.g., benzyl

bromide) over 10 minutes.

Reaction Monitoring: Heat the reaction to 60°C and monitor via TLC or LC-MS. The bulky

tert-butyl group will sterically hinder over-alkylation (dialkylation), ensuring a high yield of the

mono-alkylated product.

Workup: Once complete (typically 4-6 hours), cool to room temperature, filter through a

Celite pad to remove cesium salts, and concentrate the filtrate under reduced pressure.

Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Orthogonal Deprotection and Decarboxylation
Causality & Expert Insight: The tert-butyl ester is impervious to nucleophilic attack and basic

hydrolysis but undergoes rapid E1 elimination in the presence of strong acids [3]. Treatment

with Trifluoroacetic Acid (TFA) yields a transient malonamic acid. Because 1,3-dicarbonyl

systems with a free carboxylic acid are thermally unstable, warming the intermediate drives the

loss of CO2 gas, yielding a substituted acetamide. This is a classic, self-driving thermodynamic

sink.

Step-by-Step Methodology:

Cleavage: Dissolve the alkylated malonamate (from Protocol 1) in a 1:1 mixture of

anhydrous Dichloromethane (DCM) and TFA (0.1 M concentration).
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Stirring: Stir at room temperature for 2 hours. Monitor the disappearance of the tert-butyl

group via 1H-NMR (loss of the strong 9H singlet at ~1.4 ppm).

Decarboxylation: Concentrate the mixture to dryness to remove volatile TFA and DCM.

Redissolve the crude malonamic acid intermediate in Toluene.

Thermal Shift: Reflux the toluene solution (110°C) for 3 hours. The evolution of CO2 gas will

be visible.

Isolation: Cool the reaction, wash with saturated aqueous NaHCO3 to remove any unreacted

acid, dry over MgSO4, and concentrate to yield the pure substituted acetamide.
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Diagram 2: Logical workflow for the orthogonal deprotection and decarboxylation of CAS

42998-54-9.

Conclusion
While commonly misnamed as BOC-acetamide, tert-butyl 3-amino-3-oxopropanoate (CAS

42998-54-9) is a highly sophisticated malonamate building block. By leveraging the differential

pKa of its functional groups and the orthogonal acid-lability of its tert-butyl ester, drug

development professionals can construct complex, sterically hindered amides and heterocycles

with exceptional regiocontrol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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